An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-propoxynaphthalene
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-propoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Bromo-6-propoxynaphthalene, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders. This document consolidates available data on its chemical structure, physical properties, and spectroscopic signature. Furthermore, it outlines a detailed experimental protocol for its synthesis and contextualizes its application within the framework of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
2-Bromo-6-propoxynaphthalene is a substituted naphthalene derivative. Its core structure consists of a naphthalene ring system substituted with a bromine atom at the 2-position and a propoxy group at the 6-position.
Quantitative Data Summary
The following tables summarize the key quantitative data for 2-Bromo-6-propoxynaphthalene and its close structural analog, 2-Bromo-6-methoxynaphthalene, for comparative purposes.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-6-propoxynaphthalene | N/A |
| Synonyms | 2-Bromo-6-n-propyloxynaphthalene; 2-(n-propyloxy)-6-bromonaphthalene | [1] |
| CAS Number | 97476-14-7 | [2][3] |
| Molecular Formula | C13H13BrO | [2][3] |
| Molecular Weight | 265.14 g/mol | [2] |
| Purity | Typically ≥96% | [2] |
| Physical Property | Value | Notes |
| Melting Point | Not explicitly reported. The related 2-Bromo-6-methoxynaphthalene has a melting point of 106-109 °C. | [4] |
| Boiling Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | General chemical principles |
| Storage | Store at room temperature. | [2] |
| Hazard Information | GHS Pictogram | Hazard and Precautionary Statements |
| Health Hazards | GHS07 (Harmful) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Experimental Protocols
Synthesis of 2-Bromo-6-propoxynaphthalene (Proposed)
This proposed two-step synthesis involves the bromination of 2-naphthol followed by a Williamson ether synthesis.
Step 1: Synthesis of 6-Bromo-2-naphthol
A well-established method for the synthesis of 6-bromo-2-naphthol involves the bromination of 2-naphthol.
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Materials: 2-Naphthol, a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), and a brominating agent (e.g., bromine or N-bromosuccinimide).
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Procedure:
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Dissolve 2-naphthol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the solution in an ice bath.
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Slowly add the brominating agent dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to stir at room temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to remove any excess bromine.
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Precipitate the product by adding water and collect the solid by filtration.
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Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 6-bromo-2-naphthol.
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Step 2: Williamson Ether Synthesis of 2-Bromo-6-propoxynaphthalene
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Materials: 6-Bromo-2-naphthol, a suitable base (e.g., sodium hydroxide or potassium carbonate), a suitable solvent (e.g., ethanol or dimethylformamide), and 1-bromopropane.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-2-naphthol in the chosen solvent.
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Add the base to the solution and stir to form the corresponding naphthoxide salt.
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Add 1-bromopropane to the reaction mixture.
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel to yield pure 2-Bromo-6-propoxynaphthalene.
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Spectroscopic Characterization (Predicted)
Direct experimental spectra for 2-Bromo-6-propoxynaphthalene are not widely published. However, the expected spectral characteristics can be predicted based on the analysis of its structural fragments and comparison with related molecules.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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Aromatic Region (δ 7.0-8.0 ppm): Six protons on the naphthalene ring system will appear in this region. The signals are expected to be complex due to spin-spin coupling. The proton at the C1 position is likely to be a doublet, while the proton at the C5 position might appear as a singlet or a narrow doublet. The remaining protons will exhibit doublet of doublets or multiplet patterns.
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Propoxy Group (δ 1.0-4.2 ppm):
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-OCH₂- (triplet, ~δ 4.1 ppm): The methylene group directly attached to the oxygen atom will be deshielded.
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-CH₂- (sextet, ~δ 1.9 ppm): The middle methylene group of the propyl chain.
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-CH₃ (triplet, ~δ 1.1 ppm): The terminal methyl group.
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Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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Aromatic Carbons (δ 105-160 ppm): Ten signals are expected for the naphthalene ring carbons. The carbon bearing the propoxy group (C6) will be significantly deshielded (around δ 155-158 ppm), while the carbon attached to the bromine (C2) will be in the range of δ 115-120 ppm.
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Propoxy Group Carbons (δ 10-70 ppm):
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-OCH₂- (~δ 70 ppm)
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-CH₂- (~δ 22 ppm)
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-CH₃ (~δ 10 ppm)
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Predicted Infrared (IR) Spectrum
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Aromatic C-H stretch: ~3050-3100 cm⁻¹
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Aliphatic C-H stretch: ~2850-2970 cm⁻¹
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Aromatic C=C stretch: ~1500-1600 cm⁻¹
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C-O-C stretch (ether): ~1250 cm⁻¹ (strong)
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C-Br stretch: ~500-600 cm⁻¹
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern would likely involve the loss of the propoxy group and other fragments from the naphthalene core.
Role in Drug Development: A Protein Degrader Building Block
2-Bromo-6-propoxynaphthalene is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
A PROTAC molecule typically consists of three components:
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A "warhead" that binds to the target protein of interest (POI).
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An E3 ubiquitin ligase ligand that recruits an E3 ligase.
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A "linker" that connects the warhead and the E3 ligase ligand.
2-Bromo-6-propoxynaphthalene can serve as a precursor to a warhead or as a component of the linker. The bromo-substituted naphthalene moiety can be a key structural element for binding to the active site of a target protein or can be further functionalized to attach to the linker.
Visualizations
Proposed Synthetic Pathway for 2-Bromo-6-propoxynaphthalene
Caption: Proposed two-step synthesis of 2-Bromo-6-propoxynaphthalene.
General Mechanism of PROTAC-Mediated Protein Degradation
Caption: Simplified workflow of PROTAC-induced protein degradation.
